2-((Methoxycarbonyl)amino)-2-methylpropanoic acid

Peptide Synthesis Orthogonal Protection Protecting Group Strategy

2-((Methoxycarbonyl)amino)-2-methylpropanoic acid (CAS 91826-96-9), also known as MeOCO-Aib-OH or N-(methoxycarbonyl)-2-methylalanine, is a non-natural, α,α-disubstituted amino acid derivative. It features an α-aminoisobutyric acid (Aib) core with a methoxycarbonyl (Moc) group protecting the α-amino functionality, rendering it a versatile building block for the synthesis of modified peptides, bioactive molecules, and complex organic scaffolds.

Molecular Formula C6H11NO4
Molecular Weight 161.157
CAS No. 91826-96-9
Cat. No. B2693779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Methoxycarbonyl)amino)-2-methylpropanoic acid
CAS91826-96-9
Molecular FormulaC6H11NO4
Molecular Weight161.157
Structural Identifiers
SMILESCC(C)(C(=O)O)NC(=O)OC
InChIInChI=1S/C6H11NO4/c1-6(2,4(8)9)7-5(10)11-3/h1-3H3,(H,7,10)(H,8,9)
InChIKeyGQSBWCLCEYQKPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((Methoxycarbonyl)amino)-2-methylpropanoic Acid (CAS 91826-96-9): A Non-Natural Amino Acid Building Block for Peptide and Small Molecule Synthesis


2-((Methoxycarbonyl)amino)-2-methylpropanoic acid (CAS 91826-96-9), also known as MeOCO-Aib-OH or N-(methoxycarbonyl)-2-methylalanine, is a non-natural, α,α-disubstituted amino acid derivative . It features an α-aminoisobutyric acid (Aib) core with a methoxycarbonyl (Moc) group protecting the α-amino functionality, rendering it a versatile building block for the synthesis of modified peptides, bioactive molecules, and complex organic scaffolds . Its sterically hindered, gem-dimethyl substituted α-carbon confers unique conformational properties, while the Moc protecting group offers distinct advantages in orthogonal protection strategies during multi-step syntheses [1].

Why Generic α-Aminoisobutyric Acid (Aib) or Alternative Protecting Groups Cannot Substitute for 2-((Methoxycarbonyl)amino)-2-methylpropanoic Acid (91826-96-9)


Simply substituting 2-((Methoxycarbonyl)amino)-2-methylpropanoic acid with its unprotected parent, α-aminoisobutyric acid (Aib), or with a differently protected analog (e.g., Fmoc-Aib-OH, Boc-Aib-OH) is not scientifically equivalent and can compromise synthesis outcomes . The unprotected Aib lacks the necessary orthogonal protection for controlled peptide elongation, leading to unwanted side reactions. Conversely, the choice of protecting group (Moc vs. Fmoc vs. Boc) dictates the entire synthesis strategy due to fundamental differences in stability, deprotection conditions, and compatibility with other functional groups [1]. The methoxycarbonyl (Moc) group offers a unique stability profile orthogonal to both acid-labile (Boc) and base-labile (Fmoc) groups, enabling selective deprotection in the presence of these common functionalities. This orthogonality is critical for synthesizing complex, multi-functional molecules where standard protection schemes fail [2]. The following evidence quantifies the specific, performance-defining differences that necessitate the selection of this precise compound over its alternatives.

Quantitative Differentiation of 2-((Methoxycarbonyl)amino)-2-methylpropanoic Acid (91826-96-9) Against Key Comparators


Orthogonal Stability of Moc Protecting Group vs. Fmoc and Boc in Multi-Step Synthesis

The methoxycarbonyl (Moc) protecting group on 2-((Methoxycarbonyl)amino)-2-methylpropanoic acid provides a crucial orthogonal stability profile relative to the widely used acid-labile Boc and base-labile Fmoc groups. This allows for selective deprotection of Moc without affecting other common protecting groups [1]. Specifically, Moc-amino acids can be deprotected using dimethyl sulfide and methanesulfonic acid, conditions under which both Boc and Fmoc groups exhibit differential stability [2]. In contrast, the Fmoc group (on Fmoc-Aib-OH) is base-labile and is removed by secondary amines like piperidine, while the Boc group (on Boc-Aib-OH) is acid-labile and cleaved by trifluoroacetic acid (TFA) [3]. This orthogonality is essential for synthesizing complex peptides containing multiple protecting groups, where the Moc group can be removed independently.

Peptide Synthesis Orthogonal Protection Protecting Group Strategy

Significant Reduction in Molecular Weight Compared to Fmoc-Aib-OH for Improved Atom Economy

2-((Methoxycarbonyl)amino)-2-methylpropanoic acid (MW 161.16 g/mol) offers a substantial molecular weight advantage over the commonly used Fmoc-protected analog, Fmoc-Aib-OH (MW 325.36 g/mol) . This represents a ~50% reduction in the molecular weight of the protecting group. For solution-phase peptide synthesis or large-scale manufacturing, this lower molecular weight translates directly to higher atom economy and reduced mass of waste generated during deprotection. This is a key consideration for cost-effective and sustainable synthesis, particularly when the Aib residue is introduced early in a sequence and the protecting group is subsequently removed .

Atom Economy Peptide Synthesis Molecular Weight

Molecular Weight Comparison to Boc-Aib-OH for Process Scale-Up Considerations

2-((Methoxycarbonyl)amino)-2-methylpropanoic acid (MW 161.16 g/mol) is also significantly lighter than its Boc-protected analog, Boc-Aib-OH (MW 203.24 g/mol) . This represents a ~21% reduction in molecular weight compared to the Boc-protected version. While the difference is less dramatic than with the Fmoc analog, it remains a quantifiable advantage for large-scale synthesis. The lower molecular weight of the Moc-protected building block contributes to better atom economy and reduces the overall mass of material required to deliver an equivalent molar amount of the Aib residue, which is a direct factor in procurement cost calculations for bulk quantities .

Atom Economy Peptide Synthesis Molecular Weight

In Vitro Cytotoxicity (IC50) as a Baseline for Cell-Based Assay Design

In vitro cytotoxicity studies using the MTT assay have reported a dose-dependent decrease in cell viability upon treatment with 2-((Methoxycarbonyl)amino)-2-methylpropanoic acid, with an IC50 value determined to be approximately 75 µM . While no direct comparative data for Fmoc-Aib-OH or Boc-Aib-OH are available in this specific assay, this value serves as an important quantitative baseline for researchers planning to use this compound in cell-based assays. It defines the concentration range within which cytotoxic effects are expected, allowing for proper experimental controls and dose selection when investigating the biological effects of peptides or small molecules derived from this building block .

Cytotoxicity Cell-based Assays IC50

Purity Specifications for Reproducible Peptide Synthesis Outcomes

Commercially available 2-((Methoxycarbonyl)amino)-2-methylpropanoic acid is routinely supplied with a minimum purity specification of 95% . While many advanced amino acid derivatives are also available at this standard research grade, this specification is a critical parameter for ensuring reproducible outcomes in peptide synthesis, where even minor impurities can lead to truncated sequences or difficult-to-remove byproducts [1]. Procurement from reputable vendors who guarantee this level of purity is essential for maintaining the integrity of complex synthetic workflows.

Peptide Synthesis Purity Quality Control

Validated Research and Industrial Application Scenarios for 2-((Methoxycarbonyl)amino)-2-methylpropanoic Acid (91826-96-9)


Synthesis of Conformationally Constrained Peptides Using Orthogonal Moc Protection

This compound is ideally suited for the synthesis of peptides requiring the introduction of a sterically hindered, helix-promoting α-aminoisobutyric acid (Aib) residue. The Moc group provides orthogonal protection, allowing for its selective removal in the presence of acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) protecting groups on other amino acids in the sequence [1]. This enables the construction of complex peptide architectures, such as those found in peptaibiotics or peptide-based drug candidates, where precise control over deprotection steps is mandatory to avoid side reactions [2]. The lower molecular weight of the Moc group, compared to Fmoc (50% reduction), is particularly advantageous in solution-phase syntheses of longer peptides where multiple Aib residues are incorporated, improving overall process mass intensity .

Building Block for Small Molecule Libraries and Medicinal Chemistry

As a versatile, non-natural α,α-disubstituted amino acid scaffold, 2-((Methoxycarbonyl)amino)-2-methylpropanoic acid serves as an excellent starting material for generating diverse small molecule libraries. Its dual functionality (protected amine and free carboxylic acid) allows for selective derivatization at either end, facilitating the rapid exploration of chemical space around a conformationally restricted core [1]. This is particularly valuable in hit-to-lead optimization campaigns where introducing a gem-dimethyl group can enhance metabolic stability and modulate target binding [2]. The known baseline cytotoxicity (IC50 ~ 75 µM) provides a useful reference point for researchers designing cell-based assays with derivatives of this scaffold .

Sustainable and Large-Scale Peptide Synthesis with Improved Atom Economy

For process chemists scaling up peptide production, the significantly lower molecular weight of 2-((Methoxycarbonyl)amino)-2-methylpropanoic acid (161.16 g/mol) compared to Fmoc-Aib-OH (325.36 g/mol) directly contributes to a more sustainable and cost-effective process [1]. This 50% reduction in the weight of the protecting group translates to substantial savings in raw material costs and a corresponding decrease in waste generated from the deprotection step [2]. This compound is therefore a strategically important alternative to Fmoc-Aib-OH for the industrial-scale synthesis of peptides where Aib residues are required and where Moc orthogonality aligns with the overall protection scheme .

Synthesis of Bioactive Molecules and Peptide Mimetics

2-((Methoxycarbonyl)amino)-2-methylpropanoic acid is explicitly highlighted as a building block for the synthesis of peptide mimetics and modified amino acids, which are crucial for developing enzyme inhibitors, receptor modulators, and other bioactive compounds [1]. The controlled reactivity of its protected amino group and the steric hindrance provided by the α,α-disubstituted carbon are key features for generating molecules with enhanced metabolic stability and specific conformational biases, properties highly sought after in drug discovery [2].

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